molecular formula C27H30N8O4 B10772632 (8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione

(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione

Cat. No. B10772632
M. Wt: 530.6 g/mol
InChI Key: HCIZQLZOFGBZIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS96 involves multiple steps, starting with the preparation of the core purine structure. The key steps include:

    Formation of the purine core: This involves the reaction of appropriate starting materials under controlled conditions to form the purine nucleus.

    Functionalization: The purine core is then functionalized with various substituents, including the pyrazolylidene and phenylpiperazinyl groups. This step typically involves the use of reagents such as alkyl halides and amines under conditions that promote nucleophilic substitution and condensation reactions.

    Final assembly: The final step involves the coupling of the functionalized purine with the remaining substituents to form the complete AS96 molecule.

Industrial Production Methods

Industrial production of AS96 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

AS96 can undergo various chemical reactions, including:

    Oxidation: AS96 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of AS96 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: AS96 can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups .

Scientific Research Applications

AS96 has a wide range of scientific research applications, including:

    Chemistry: AS96 is used as a ligand in studies of receptor binding and activity. It helps in understanding the interactions between ligands and receptors, which is crucial for drug development.

    Biology: AS96 is used in biological studies to investigate its effects on cellular processes and pathways. It can help in identifying potential therapeutic targets and understanding disease mechanisms.

    Medicine: AS96 has potential applications in the development of new drugs and therapies. Its ability to bind to specific receptors makes it a valuable tool in pharmacological research.

    Industry: AS96 can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of AS96 involves its binding to specific receptors in the body. This binding can activate or inhibit the receptor’s activity, leading to various physiological effects. The molecular targets of AS96 include receptors involved in cellular signaling pathways, such as G protein-coupled receptors. By modulating the activity of these receptors, AS96 can influence various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AS96

AS96 is unique due to its specific structure and functional groups, which confer distinct binding properties and pharmacological activity. Its ability to selectively bind to certain receptors makes it a valuable tool in pharmacological research and drug development .

properties

Molecular Formula

C27H30N8O4

Molecular Weight

530.6 g/mol

IUPAC Name

8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyrazol-3-yl]-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione

InChI

InChI=1S/C27H30N8O4/c1-4-11-34-25-23(26(37)35(12-5-2)27(34)38)28-24(29-25)20-17-21(30-31(20)3)39-18-22(36)33-15-13-32(14-16-33)19-9-7-6-8-10-19/h4-10,17H,1-2,11-16,18H2,3H3,(H,28,29)

InChI Key

HCIZQLZOFGBZIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC5=C(N4)C(=O)N(C(=O)N5CC=C)CC=C

Origin of Product

United States

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